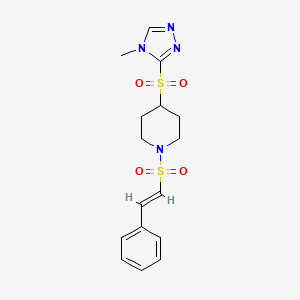

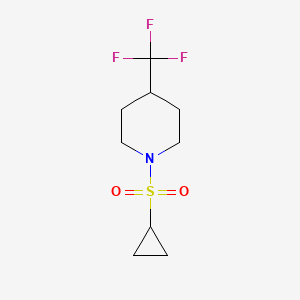

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the imidazole ring, possibly through a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a sulfonamide group, and a cyclopentyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the imidazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in polar solvents .科学的研究の応用

Synthesis of Complex Compounds

The versatility of sulfonamide compounds in the synthesis of complex heterocyclic compounds is well-documented. For example, Pätzel, Bohrisch, and Liebscher (1991) demonstrated the synthesis of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from N-cyanolactam 2-imines, showcasing the potential of sulfonamides as building blocks for creating a variety of biologically relevant structures Pätzel, M., Bohrisch, J., & Liebscher, J. (1991).

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives have been extensively studied for their antimicrobial and antiproliferative properties. Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives displaying significant cytotoxic activity against various cancer cell lines, underscoring the potential of sulfonamide modifications in developing antiproliferative agents Abd El-Gilil, S. M. (2019).

Enzymatic Inhibition

The role of sulfonamides in inhibiting carbonic anhydrases, enzymes pivotal in various physiological processes, highlights their therapeutic potential. Scozzafava et al. (2000) introduced a new class of positively charged, membrane-impermeant sulfonamides with selective inhibition for membrane-bound versus cytosolic carbonic anhydrase isozymes, offering a strategic approach to minimize side effects associated with non-selective inhibition Scozzafava, A., Briganti, F., Ilies, M., & Supuran, C. T. (2000).

作用機序

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

Based on its structure, it can be hypothesized that it interacts with its targets through a variety of mechanisms, potentially including hydrogen bonding and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target, affecting its function.

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given its structure, it could potentially affect a variety of pathways, depending on its specific targets

Pharmacokinetics

These properties will have a significant impact on the compound’s bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its specific targets and mode of action, it could potentially have a variety of effects, ranging from modulation of enzyme activity to alteration of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall activity .

Safety and Hazards

特性

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c1-12(2)17-9-13(15-11-17)22(19,20)16-10-14(21-8-7-18)5-3-4-6-14/h9,11-12,16,18H,3-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNANEHVIZNSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2377022.png)

![[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2377023.png)

![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2377026.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2377027.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid](/img/structure/B2377029.png)

![N-(2-chlorobenzyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2377030.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2377037.png)

![2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride](/img/structure/B2377038.png)